molecular formula C10H14N2O2S B11881812 N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide

N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide

Cat. No.: B11881812
M. Wt: 226.30 g/mol
InChI Key: QBXFQTLJZAJJQN-UHFFFAOYSA-N
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Description

N-(1,2,3,4-Tetrahydroisoquinolin-5-yl)methanesulfonamide (C₁₀H₁₄N₂O₂S) is a sulfonamide derivative featuring a methanesulfonamide group attached to the 5-position of a tetrahydroisoquinoline ring. Its hydrochloride salt (CID 22218091) is frequently studied due to enhanced water solubility, a critical factor for bioavailability in pharmacological applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14N2O2S

Molecular Weight

226.30 g/mol

IUPAC Name

N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide

InChI

InChI=1S/C10H14N2O2S/c1-15(13,14)12-10-4-2-3-8-7-11-6-5-9(8)10/h2-4,11-12H,5-7H2,1H3

InChI Key

QBXFQTLJZAJJQN-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=CC2=C1CCNC2

Origin of Product

United States

Preparation Methods

Direct Sulfonation of 5-Amino-1,2,3,4-Tetrahydroisoquinoline

The most straightforward method involves reacting 5-amino-1,2,3,4-tetrahydroisoquinoline with methanesulfonyl chloride (MsCl) in the presence of a base. This approach is analogous to established sulfonamide syntheses.

Reaction Scheme :
5-NH2-Tetrahydroisoquinoline+MsClEt3N, DCMN-(Tetrahydroisoquinolin-5-yl)mesylamide\text{5-NH}_2\text{-Tetrahydroisoquinoline} + \text{MsCl} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{N-(Tetrahydroisoquinolin-5-yl)mesylamide}

Conditions :

ParameterValue
SolventDichloromethane (DCM)
BaseTriethylamine (Et₃N)
TemperatureRoom temperature (RT)
Reaction Time12–24 hours
Yield~70–85% (estimated)

Notes :

  • Base Requirement : Et₃N or pyridine neutralizes HCl generated during sulfonation.

  • Purification : Column chromatography (silica gel, DCM/MeOH) or crystallization from heptane/ethanol.

Multi-Step Synthesis via Bromination and Substitution

For cases where the 5-amino precursor is unavailable, bromination at the 5-position followed by nucleophilic substitution with methanesulfonamide can be employed. This method is inspired by Friedel-Crafts acylation and halogenation strategies described in patents.

Reaction Steps :

  • Bromination :
    1,2,3,4-TetrahydroisoquinolineBr2,FeBr35-Bromo-1,2,3,4-tetrahydroisoquinoline\text{1,2,3,4-Tetrahydroisoquinoline} \xrightarrow{\text{Br}_2, \text{FeBr}_3} \text{5-Bromo-1,2,3,4-tetrahydroisoquinoline}

  • Substitution :
    5-Br-Tetrahydroisoquinoline+NH2SO2MePd catalystTarget Compound\text{5-Br-Tetrahydroisoquinoline} + \text{NH}_2\text{SO}_2\text{Me} \xrightarrow{\text{Pd catalyst}} \text{Target Compound}

Challenges :

  • Regioselectivity : Ensuring bromination occurs exclusively at position 5.

  • Catalyst Cost : Palladium-based catalysts may increase production expenses.

Alternative Methods and Analogous Reactions

Tetrahydroisoquinoline Ring Functionalization

The tetrahydroisoquinoline core can be synthesized via Friedel-Crafts acylation or Pictet-Spengler reactions , as described in earlier studies. For example:

  • Friedel-Crafts Acylation :
    Phenethylamine+Acetic AnhydridePPAKetoamide Intermediate\text{Phenethylamine} + \text{Acetic Anhydride} \xrightarrow{\text{PPA}} \text{Ketoamide Intermediate}

  • Cyclization :
    KetoamideNaBH4,PTSA1,2,3,4-Tetrahydroisoquinoline\text{Ketoamide} \xrightarrow{\text{NaBH}_4, \text{PTSA}} \text{1,2,3,4-Tetrahydroisoquinoline}

Key Reagents :

ReagentRole
Polyphosphoric acid (PPA)Catalyst for acylation
NaBH₄Reducing agent
p-Toluenesulfonic acid (PTSA)Cyclization catalyst

Yields : 85–97% for cyclization steps.

Data Tables and Research Findings

Sulfonation Reaction Parameters

SourceSubstrateBaseSolventYield
Camphor-derived amineEt₃NDCM86%
Methanesulfonamide + aldehydeTiCl₄CH₂Cl₂38%
(Patent)6-Bromo-tetrahydroisoquinolineEt₃NDMF50–70%*

*Estimated from analogous bromination reactions.

Tetrahydroisoquinoline Synthesis

MethodReagents/ConditionsYield
Friedel-CraftsPPA, Acetic Anhydride90–98%
Pictet-SpenglerAldehyde, Ti(IV)isopropoxide60–80%

Challenges and Optimization Strategies

Positional Selectivity

  • Issue : Competing bromination at positions 6 or 8.

  • Solution : Use directing groups (e.g., electron-withdrawing substituents) or regioselective catalysts.

Purity and Isolation

  • Crystallization : Heptane/ethanol mixtures effectively isolate the sulfonamide.

  • Chromatography : Silica gel with DCM/MeOH gradients removes unreacted MsCl .

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The methanesulfonamide moiety (-SO₂NH-) drives key reactions:

Reaction TypeReagents/ConditionsProductsYield/OutcomeSource
Hydrolysis Aqueous HCl (6M), reflux, 6 hrsMethanesulfonic acid + Free amine78% conversion
Alkylation CH₃I, K₂CO₃, DMF, 60°C, 12 hrsN-Methylsulfonamide derivative62% isolated yield
Oxidation H₂O₂ (30%), AcOH, 50°C, 3 hrsSulfoxide intermediate85% selectivity
Acylation AcCl, pyridine, RT, 4 hrsAcetylated sulfonamide91% yield

Key Findings :

  • Hydrolysis under acidic conditions cleaves the sulfonamide bond, regenerating the tetrahydroisoquinoline amine.

  • Selective oxidation with H₂O₂ avoids over-oxidation to sulfone due to steric hindrance from the tetrahydroisoquinoline ring.

Tetrahydroisoquinoline Core Modifications

The saturated isoquinoline system participates in ring-specific transformations:

Reaction TypeReagents/ConditionsProductsNotesSource
N-Alkylation Benzyl bromide, NaH, THF, 0°C → RTN-Benzylated derivative74% yield, >95% purity
Ring Aromatization DDQ, CH₂Cl₂, reflux, 8 hrsFully aromatic isoquinolineQuantitative yield
Reduction H₂ (1 atm), Pd/C, MeOH, 6 hrsPiperidine analog (ring-opening)68% conversion
Electrophilic Substitution HNO₃/H₂SO₄, 0°CC7-Nitro derivativeMajor regioisomer

Mechanistic Insights :

  • DDQ-mediated aromatization proceeds via hydride abstraction, confirmed by deuterium-labeling studies.

  • Nitration occurs preferentially at C7 due to electron-donating effects of the sulfonamide group.

Cross-Coupling Reactions

The aryl system enables transition metal-catalyzed couplings:

Reaction TypeCatalytic SystemProductsEfficiencySource
Suzuki-Miyaura Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°CBiaryl derivatives55-82% yields
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneN-Arylated compounds63% average yield

Optimization Data :

  • Suzuki couplings require careful ligand selection (XPhos > SPhos) to prevent catalyst poisoning by the sulfonamide.

  • Microwave irradiation (150°C, 20 min) improves Buchwald-Hartwig yields to 89%.

Biological Conjugation Reactions

The compound serves as a pharmacophore in drug design:

Conjugation TargetReaction PartnerApplication AreaBiological OutcomeSource
Carboxylic Acids EDC/NHS couplingProtease inhibitorsIC₅₀ = 0.8 μM
Aldehydes Reductive aminationAntimicrobial agentsMIC = 4 μg/mL
Thiols Michael additionHDAC inhibitors93% enzyme inhibition

Structure-Activity Relationship (SAR) :

  • C5-sulfonamide substitution enhances blood-brain barrier penetration in neuroactive derivatives.

  • N-Alkylation reduces cytotoxicity while maintaining target affinity.

Industrial-Scale Reaction Engineering

Process optimization data for manufacturing:

ParameterBatch Reactor PerformanceContinuous Flow SystemImprovement FactorSource
Reaction Time12 hrs (alkylation)45 min16× faster
Temperature Control±5°C deviation±0.5°C precision90% yield consistency
Solvent Consumption15 L/kg2.7 L/kg81% reduction

Scale-Up Challenges :

  • Micromixing efficiency critical for exothermic sulfonylation steps.

  • In-line IR monitoring enables real-time endpoint detection in flow systems.

This comprehensive analysis demonstrates the compound's versatility in organic synthesis and drug development. Recent advances in catalytic systems and process engineering have significantly expanded its synthetic utility while addressing historical challenges in regioselectivity and scalability.

Scientific Research Applications

Scientific Research Applications

N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide has diverse applications across several scientific domains:

Chemistry

  • Building Block : It serves as a crucial building block for synthesizing more complex molecules and is utilized in various organic transformations.
  • Reactivity : The compound can undergo oxidation to form sulfoxides or sulfones and reduction to yield amines. It also participates in nucleophilic substitution reactions.

Biology

  • Antimicrobial Activity : Research indicates potential antimicrobial properties against various pathogens.
  • Anticancer Properties : The compound has been evaluated for its anticancer effects in preclinical studies.

Medicine

  • Neurodegenerative Disorders : Studies suggest that it may have therapeutic potential for conditions like Alzheimer's disease and Parkinson's disease due to its interaction with dopamine receptors.
  • Cognitive Enhancement : As a D1 receptor positive allosteric modulator, it may improve cognitive functions and mitigate symptoms associated with schizophrenia and ADHD .

Case Studies

Several studies highlight the efficacy and applications of this compound:

A. Synthesis and Evaluation of Derivatives

  • A study synthesized various substituted tetrahydroisoquinolines and assessed their pharmacological activities. Specific substitutions enhanced receptor selectivity and potency .

B. Pharmacological Testing

  • In vivo tests demonstrated significant anticonvulsant effects of certain derivatives in animal models. These modifications indicate promising therapeutic profiles .

C. Mechanistic Studies

  • Investigations into the mechanism of action revealed that some derivatives could modulate neurotransmitter systems involved in mood regulation and cognitive function .

Mechanism of Action

The mechanism by which N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Key Compounds for Comparison

Three sulfonamide derivatives are compared (Table 1):

N-(1,2,3,4-Tetrahydroisoquinolin-5-yl)methanesulfonamide hydrochloride

N-[3-(2-Amino-1-hydroxyethyl)-4-fluorophenyl]methanesulfonamide

N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide

Table 1: Comparative Analysis of Sulfonamide Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Profile Potential Applications
This compound hydrochloride C₁₀H₁₅ClN₂O₂S 262.46 Tetrahydroisoquinoline ring, methanesulfonamide, HCl salt High water solubility (salt form) CNS-targeted therapies, enzyme inhibition
N-[3-(2-Amino-1-hydroxyethyl)-4-fluorophenyl]methanesulfonamide C₉H₁₂FN₂O₃S 259.27 Fluorophenyl ring, hydroxyethylamino group Moderate (free base) Receptor modulation, antimicrobials
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide C₂₄H₂₈BrN₅O₄S₂ 602.54 Bromo-morpholinylpyrimidine, methoxyphenyl, trimethylbenzenesulfonamide Low (lipophilic substituents) Kinase inhibition, anticancer research

Structural Insights

  • Tetrahydroisoquinoline Derivative (Target Compound): The bicyclic structure may enhance blood-brain barrier penetration, making it suitable for CNS drug development. The HCl salt improves solubility, a common strategy for optimizing pharmacokinetics .
  • Bromo-Morpholinylpyrimidine Derivative : The bulky bromo and morpholine groups increase molecular weight and lipophilicity, likely favoring interactions with hydrophobic enzyme pockets (e.g., kinases) .

Pharmacological Potential

  • Its simplicity allows for facile synthetic modification .
  • Fluorophenyl Derivative: The hydroxyethylamino group mimics endogenous ligands (e.g., catecholamines), suggesting utility in adrenergic or serotonergic pathways .
  • Bromo-Morpholinylpyrimidine Derivative : The pyrimidine-morpholine motif is common in kinase inhibitors (e.g., PI3K/AKT/mTOR pathways), with bromine acting as a leaving group in covalent binding strategies .

Biological Activity

N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide (CAS 210538-75-3) is a compound derived from the tetrahydroisoquinoline scaffold, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a sulfonamide group that enhances its solubility and biological activity. The molecular formula is C₁₁H₁₅N₂O₂S. The presence of the tetrahydroisoquinoline moiety is significant as it is commonly found in various natural products and pharmaceuticals.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies. Key findings include:

  • Dopamine Receptor Interaction : Compounds with a similar structure have shown potent dopamine D2 receptor-blocking activity, indicating potential applications in treating neurological disorders such as Parkinson's disease and schizophrenia .
  • Anticonvulsant Activity : Related tetrahydroisoquinoline derivatives have demonstrated anticonvulsant properties in animal models. For instance, certain derivatives were effective against NMDA-induced seizures in mice .
  • Anti-inflammatory Effects : Research indicates that tetrahydroisoquinoline derivatives may exhibit anti-inflammatory properties, which could be beneficial in managing conditions like obesity-related insulin resistance .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. The following table summarizes key structural features and their associated biological activities:

Structural FeatureBiological ActivityReference
Tetrahydroisoquinoline coreDopamine D2 receptor antagonism
Sulfonamide groupEnhanced solubility and biological activity
Substituents on nitrogenVariability in receptor binding affinity

Case Studies

Several studies have focused on the synthesis and evaluation of this compound and related compounds:

  • Synthesis of Derivatives : A study synthesized various substituted tetrahydroisoquinolines and evaluated their pharmacological activities. The results indicated that specific substitutions could enhance receptor selectivity and potency .
  • Pharmacological Testing : In vivo tests showed that certain derivatives exhibited significant anticonvulsant effects and were well tolerated in animal models. These findings suggest that modifications to the tetrahydroisoquinoline structure can lead to compounds with desirable therapeutic profiles .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that some tetrahydroisoquinoline derivatives could modulate neurotransmitter systems involved in mood regulation and cognitive function .

Q & A

What are the optimal synthetic routes for preparing N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide, and how can reaction conditions be optimized?

Level: Advanced
Answer:
The synthesis typically involves coupling methanesulfonyl chloride with 5-amino-1,2,3,4-tetrahydroisoquinoline. A base such as triethylamine or pyridine is critical to neutralize HCl generated during the reaction . Purification via column chromatography (e.g., using petroleum ether/ethyl acetate) and recrystallization ensures high purity . Optimization may include adjusting stoichiometry, temperature (room temperature vs. reflux), and solvent polarity to improve yield. For analogs, substituents on the tetrahydroisoquinoline ring may require modified protecting-group strategies .

Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?

Level: Basic
Answer:

  • Single-crystal X-ray diffraction provides definitive structural confirmation, as demonstrated for related sulfonamide derivatives (e.g., R factor = 0.065; data-to-parameter ratio = 14.7) .
  • NMR spectroscopy : 1^1H and 13^13C NMR can verify sulfonamide linkage and tetrahydroisoquinoline proton environments.
  • Mass spectrometry : High-resolution ESI-MS (exact mass ~234.00205) validates molecular composition .

How do physicochemical properties (e.g., solubility, pKa) influence experimental design for biological assays?

Level: Advanced
Answer:
Predicted properties include:

  • pKa : ~8.2 (amine protonation affects solubility in aqueous buffers) .
  • PSA (Polar Surface Area) : ~92.78 Ų (indicates moderate membrane permeability) .
  • Density : 1.57 g/cm³ (relevant for formulation studies) .
    Adjust solvent systems (e.g., DMSO for stock solutions) and buffer pH (near physiological range) to mitigate precipitation.

Are there known contradictions in reported bioactivity data for this compound or its analogs, and how can they be resolved?

Level: Advanced
Answer:
Contradictions may arise from variations in assay conditions (e.g., cell lines, inhibitor concentrations). For example, COX-2 selectivity in sulfonamide derivatives like NS-398 is concentration-dependent . Resolve discrepancies by:

  • Replicating assays under standardized conditions.
  • Validating target engagement via biochemical (e.g., enzyme inhibition) and cellular (e.g., Western blot) assays.
  • Cross-referencing computational docking studies with experimental IC₅₀ values .

What safety precautions are critical when handling this compound?

Level: Basic
Answer:
Similar tetrahydroisoquinoline derivatives (e.g., 5-amino-1,2,3,4-tetrahydroisoquinoline) are irritants (R36/37/38). Use PPE (gloves, goggles) and work in a fume hood. Store at 0–6°C for stability .

How can computational modeling predict interactions between this compound and biological targets?

Level: Advanced
Answer:

  • Canonical SMILES : Generate 3D conformers (e.g., using PubChem tools) .
  • InChI Key : Facilitate database searches for structural analogs .
  • Docking studies : Use software like AutoDock Vina to model binding to targets (e.g., enzymes with sulfonamide-binding pockets) .

What strategies are effective for synthesizing structurally modified analogs to study structure-activity relationships (SAR)?

Level: Advanced
Answer:

  • Core modifications : Introduce substituents on the tetrahydroisoquinoline ring (e.g., halogenation at position 6) .
  • Sulfonamide replacements : Replace methanesulfonyl with aryl-sulfonyl groups to modulate steric/electronic effects .
  • Chiral centers : Resolve enantiomers via chiral HPLC to assess stereochemical impact on activity .

How can researchers address low yields in large-scale synthesis of this compound?

Level: Advanced
Answer:

  • Optimize stepwise coupling : Isolate intermediates (e.g., 5-amino-tetrahydroisoquinoline) to minimize side reactions.
  • Catalysis : Use DMAP to accelerate sulfonylation .
  • Process monitoring : Employ TLC or HPLC to track reaction progress and identify bottlenecks .

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